2-(2-chloro-4-fluorophenyl)-N-[(E)-(3-nitrophenyl)methylidene]-1,3-benzoxazol-5-amine
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Overview
Description
(E)-N-[2-(2-CHLORO-4-FLUOROPHENYL)-1,3-BENZOXAZOL-5-YL]-1-(3-NITROPHENYL)METHANIMINE is a synthetic organic compound that belongs to the class of imines This compound is characterized by the presence of a benzoxazole ring, a nitrophenyl group, and a chlorofluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-[2-(2-CHLORO-4-FLUOROPHENYL)-1,3-BENZOXAZOL-5-YL]-1-(3-NITROPHENYL)METHANIMINE typically involves the following steps:
Formation of Benzoxazole Ring: The benzoxazole ring can be synthesized by the cyclization of 2-aminophenol with a suitable carboxylic acid derivative.
Introduction of Chlorofluorophenyl Group: The chlorofluorophenyl group is introduced through a nucleophilic aromatic substitution reaction.
Formation of Imines: The final step involves the condensation of the benzoxazole derivative with a nitrobenzaldehyde under acidic or basic conditions to form the imine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(E)-N-[2-(2-CHLORO-4-FLUOROPHENYL)-1,3-BENZOXAZOL-5-YL]-1-(3-NITROPHENYL)METHANIMINE can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under suitable conditions.
Reduction: The imine group can be reduced to an amine using reducing agents like sodium borohydride.
Substitution: The chlorofluorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products
Reduction of Nitro Group: Formation of the corresponding amine.
Reduction of Imine Group: Formation of the corresponding secondary amine.
Substitution Reactions: Formation of substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(E)-N-[2-(2-CHLORO-4-FLUOROPHENYL)-1,3-BENZOXAZOL-5-YL]-1-(3-NITROPHENYL)METHANIMINE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (E)-N-[2-(2-CHLORO-4-FLUOROPHENYL)-1,3-BENZOXAZOL-5-YL]-1-(3-NITROPHENYL)METHANIMINE involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
(E)-N-[2-(2-CHLORO-4-FLUOROPHENYL)-1,3-BENZOXAZOL-5-YL]-1-(3-NITROPHENYL)METHANIMINE: shares structural similarities with other benzoxazole derivatives and imines.
Ethyl 1-(4-chlorophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate: is another compound with a similar aromatic substitution pattern.
Uniqueness
The uniqueness of (E)-N-[2-(2-CHLORO-4-FLUOROPHENYL)-1,3-BENZOXAZOL-5-YL]-1-(3-NITROPHENYL)METHANIMINE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for targeted research and development.
Properties
Molecular Formula |
C20H11ClFN3O3 |
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Molecular Weight |
395.8 g/mol |
IUPAC Name |
N-[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]-1-(3-nitrophenyl)methanimine |
InChI |
InChI=1S/C20H11ClFN3O3/c21-17-9-13(22)4-6-16(17)20-24-18-10-14(5-7-19(18)28-20)23-11-12-2-1-3-15(8-12)25(26)27/h1-11H |
InChI Key |
LRFUOTOCYRZNMX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C=NC2=CC3=C(C=C2)OC(=N3)C4=C(C=C(C=C4)F)Cl |
Origin of Product |
United States |
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